molecular formula C21H23N3 B13976960 Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- CAS No. 71902-35-7

Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-

Cat. No.: B13976960
CAS No.: 71902-35-7
M. Wt: 317.4 g/mol
InChI Key: UJWULQZUVBZVQU-UHFFFAOYSA-N
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Description

Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- (IUPAC name) is a triphenylmethane derivative featuring a central methyl group bridging two 4-aminophenyl groups and one N,N-dimethyl-substituted phenyl ring. Its molecular formula is C25H27N5, with a molecular weight of 397.52 g/mol. Structurally, it combines primary aromatic amines (on the bis(4-aminophenyl) groups) and tertiary dimethylamino groups, imparting unique electronic and reactivity profiles.

Properties

CAS No.

71902-35-7

Molecular Formula

C21H23N3

Molecular Weight

317.4 g/mol

IUPAC Name

4-[(4-aminophenyl)-[4-(dimethylamino)phenyl]methyl]aniline

InChI

InChI=1S/C21H23N3/c1-24(2)20-13-7-17(8-14-20)21(15-3-9-18(22)10-4-15)16-5-11-19(23)12-6-16/h3-14,21H,22-23H2,1-2H3

InChI Key

UJWULQZUVBZVQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Reductive Amination and Methylation Routes

A common approach to synthesize N,N-dimethylated aromatic amines involves reductive amination of aromatic aldehydes with methylamines, followed by reduction with sodium cyanoborohydride or similar reagents.

  • Example: Synthesis of N-methyl-4-(N,N-dimethylamino)benzylamine from 4-dimethylaminobenzaldehyde and methylamine in aqueous acetonitrile under inert atmosphere at 0°C, followed by reduction with sodium cyanoborohydride at 20°C for 4 hours, yields 73% product.

  • This strategy can be adapted to prepare bis(4-aminophenyl)methyl derivatives by using appropriate bis-aniline precursors and controlled reductive amination.

Full N,N-Dimethylation of 4,4'-Methylenedianiline

The compound 4,4'-methylenedianiline (MDA), structurally related to the target compound, can be fully N,N-dimethylated to yield 4,4'-methylene bis(N,N-dimethylaniline), a key intermediate.

  • Method: Reaction of 4,4'-methylenedianiline with dimethyl carbonate (DMC) over a NaY zeolite catalyst at 190°C for 6 hours achieves a 97% yield of the fully N,N-dimethylated product.

  • The catalyst can be reused with yields above 90%, indicating an efficient and mild methylation method.

  • By analogy, the target compound's N,N-dimethyl groups can be introduced via such catalytic methylation of the corresponding bis(4-aminophenyl)methylamine.

Benzotriazole-Mediated Synthesis of Methylenebisanilines

An alternative approach involves benzotriazole-mediated coupling:

  • 1-Hydroxymethylbenzotriazole reacts with anilines or N,N-dialkylanilines under acidic conditions to afford methylenebisanilines, including symmetrical and unsymmetrical derivatives.

  • Isolation of intermediates such as 4-(benzotriazol-1-ylmethyl)anilines allows for controlled synthesis of bis(4-aminophenyl)methyl derivatives.

  • This method provides a versatile route to prepare the bis(4-aminophenyl)methyl core before N,N-dimethylation.

Photocatalytic Coupling for Aminomethylation

Recent advances in photocatalytic methods enable mild and selective C(sp3)–H bond coupling with aryl electrophiles to form aminomethylated products:

  • Using Ru(bpy)3Cl2 or Ni catalysts under blue LED irradiation in DMF solvent, various N-methyl-N-arylamines were synthesized with yields up to 88%.

  • Typical conditions: Ru(bpy)3Cl2·6H2O (0.003 mmol), NiCl2·glyme (0.006 mmol), Cs2CO3 base, 30 W blue LED, room temperature, 4 hours.

  • This method can be adapted for the preparation of N,N-dimethylated bis(4-aminophenyl)methyl derivatives by selecting appropriate aryl tosylates or triflates as substrates.

Synthesis of Aryl Tosylates and Triflates as Key Intermediates

Aryl tosylates and triflates serve as electrophilic partners in coupling reactions to construct the bis(4-aminophenyl)methyl framework:

  • Aryl Tosylates: Prepared by reacting phenols with tosyl chloride in dichloromethane with DABCO base at 0°C to room temperature, followed by aqueous workup and recrystallization. Yields range from 50% to 94% depending on the substrate.

  • Aryl Triflates: Synthesized by treating phenols with triflic anhydride in dichloromethane and pyridine at 0°C to room temperature, with yields typically 30–80%.

  • These intermediates facilitate subsequent cross-coupling or nucleophilic substitution reactions to introduce amino groups and methyl substituents.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Notes
Reductive amination & reduction 4-dimethylaminobenzaldehyde, methylamine, NaCNBH3, inert atm 73 Mild conditions, aqueous acetonitrile solvent
N,N-Dimethylation with DMC 4,4'-Methylenedianiline, dimethyl carbonate, NaY catalyst, 190°C 97 High yield, reusable catalyst, industrially viable
Benzotriazole-mediated coupling 1-Hydroxymethylbenzotriazole, anilines, acidic conditions - Versatile for symmetrical/unsymmetrical bis-anilines
Photocatalytic C(sp3)–H coupling Ru(bpy)3Cl2, NiCl2·glyme, Cs2CO3, blue LED, DMF 71–88 Mild, selective, suitable for various aryl substrates
Aryl tosylate/triflate synthesis Phenols, tosyl chloride/triflic anhydride, DABCO/pyridine 30–94 Key intermediates for coupling reactions
Acid-catalyzed condensation o-Phenylenediamine, 4-aminobenzoic acid, polyphosphoric acid 51–70 Related aromatic amine functionalization

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of nitro compounds, while reduction may yield amines. Substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-, commonly known as 4,4'-methylenebis(N,N-dimethylbenzenamine) or Michler's base, is an organic compound with the molecular formula C17H22N2 and a molecular weight of 254.37 g/mol. It features a central methylene bridge connecting two dimethylaminophenyl groups, contributing to its unique properties and applications in various fields, including dye production and polymer chemistry.

Scientific Research Applications

Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- has a variety of applications. Research indicates that benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- exhibits biological activity. Interaction studies have shown that benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- interacts with various biological molecules. These studies often focus on the interactions of benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- with biological molecules.

Several compounds share structural similarities with benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-. Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- stands out due to its dual dimethylamino groups and methylene bridge, which enhance its reactivity and applications compared to simpler amines and other derivatives.

Compound NameStructureUnique Features
AnilineC₆H₅NH₂Simple amine structure; less sterically hindered
Michler's HydrideC₁₇H₂₃N₂Reduced form; used as a reducing agent
N,N-DimethylanilineC₈H₁₁NLacks the methylene bridge; simpler structure
4-Aminobenzenesulfonic AcidC₆H₇N₁O₃SContains sulfonic acid group; used in dye synthesis

Mechanism of Action

The mechanism of action of Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones, resulting in various chemical and biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with structurally related analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- (Target) C25H27N5 397.52 Bis(4-aminophenyl)methyl, N,N-dimethyl Primary amine, tertiary amine
Leucocrystal Violet (4,4',4''-Methylidynetris[N,N-dimethylaniline]) C25H31N3 373.53 Three N,N-dimethylphenyl groups Tertiary amines
Bis(4-nitrophenyl)phenylamine C18H13N3O4 335.32 Two nitro groups, phenylamine Nitro, secondary amine
NPM (bis[4-(2-pyridylmethyleneamino)phenyl]methane) C27H22N6 430.50 Pyridinyl Schiff base Imine, pyridine
4-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) C33H46N2 482.73 Decyl chain, N,N-dimethylphenyl Tertiary amines, alkyl chain
4-(((4-Aminophenyl)amino)methyl)-N,N-dimethylaniline (Simplified Analog) C15H19N3 241.33 Single aminophenyl, methylene bridge Primary amine, tertiary amine

Key Differences and Implications

In contrast, Bis(4-nitrophenyl)phenylamine () features electron-withdrawing nitro groups, reducing basicity and increasing stability toward oxidation . Leucocrystal Violet () lacks primary amines, relying on tertiary dimethylamino groups for applications in dye chemistry (e.g., pH indicators) .

Reactivity and Applications :

  • The target compound ’s primary amines enable participation in polycondensation reactions (e.g., with dicarboxylic acids) for high-performance polymers, as seen in triphenylamine-based polyamides () .
  • NPM (), a Schiff base with pyridinyl groups, exhibits coordination chemistry with transition metals, making it suitable for catalysis or sensor design .

Solubility and Lipophilicity: The 4-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) () incorporates a long decyl chain, enhancing lipophilicity for applications in non-polar matrices. The target compound, lacking such chains, is more soluble in polar aprotic solvents (e.g., DMF, NMP) .

The target’s bis(4-aminophenyl) groups may enhance binding to biological targets .

Biological Activity

Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17_{17}H22_{22}N2_2
  • Molecular Weight : 254.3700 g/mol
  • CAS Registry Number : 101-61-1

This compound features a dimethylamino group attached to a bis(4-aminophenyl)methyl structure, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- exhibits antimicrobial activity. It has been investigated for its potential use against various microbial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These results suggest that the compound has promising potential as an antimicrobial agent, particularly against Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
HepG2 (liver cancer)1.30
MCF-7 (breast cancer)5.00
A549 (lung cancer)3.50

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as a lead compound in cancer therapy .

The biological activity of benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- is attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes involved in cell cycle regulation and apoptosis pathways, leading to increased cancer cell death.

  • Enzyme Inhibition : The compound may act as an inhibitor of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
  • Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to G2/M phase arrest in cancer cells, preventing their division and proliferation .

Case Studies

Several studies have highlighted the efficacy of benzenamine derivatives in preclinical models:

  • Study on HepG2 Cells : A study demonstrated that benzenamine significantly reduced tumor growth in xenograft models with HepG2 cells, achieving a tumor growth inhibition (TGI) of approximately 48.89% compared to controls .
  • Combination Therapy : Research indicated that when combined with other chemotherapeutic agents like taxol and camptothecin, benzenamine enhanced their anticancer effects, suggesting a synergistic relationship .

Q & A

Basic Synthesis: What are the standard synthetic routes for Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-?

The synthesis typically involves multi-step condensation and reduction reactions. A plausible route includes:

  • Step 1 : Condensation of 4-nitrobenzaldehyde with dimethylamine to form a Schiff base intermediate.
  • Step 2 : Reduction of nitro groups to amines using catalytic hydrogenation (e.g., Pd/C in H₂) to yield the bis(4-aminophenyl)methyl backbone.
  • Step 3 : Quaternization of the central amine with methyl groups via alkylation (e.g., methyl iodide in basic conditions).
    Key considerations include inert atmosphere (N₂/Ar) to prevent oxidation and purification via column chromatography or recrystallization .

Advanced Synthesis: How can regioselectivity challenges in bis(4-aminophenyl)methyl group formation be addressed?

Regioselectivity issues arise during electrophilic substitution on the aromatic rings. Strategies include:

  • Directed ortho-metalation : Using directing groups (e.g., -NHBoc) to control substitution sites.
  • Transition-metal catalysis : Pd-mediated C-H activation for selective coupling .
  • Computational modeling : DFT calculations to predict reactive sites and optimize reaction pathways .

Basic Characterization: Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Identifies substituent positions and confirms dimethylation (singlet for -N(CH₃)₂ at ~2.8 ppm).
  • FTIR : Detects N-H stretches (3300–3500 cm⁻¹) and aromatic C=C vibrations (1600 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak). NIST databases provide reference fragmentation patterns .

Advanced Characterization: How can conflicting crystallinity data in polyaromatic amines be resolved?

  • X-ray crystallography : Resolves molecular packing ambiguities in single crystals.
  • DSC/TGA : Correlates thermal stability (Tg, Td) with crystallinity. For example, triphenylamine-based polyamides show Tg >250°C and char yields >70% at 800°C .
  • Pair distribution function (PDF) analysis : Useful for amorphous phases .

Application in Materials: How do dimethylamino groups influence electronic properties in polymers?

The -N(CH₃)₂ group acts as an electron donor, enhancing hole-transport properties in conductive polymers. Triphenylamine-based polyamides exhibit:

  • High charge-carrier mobility : Due to extended π-conjugation.
  • Thermal stability : Decomposition temperatures >550°C, making them suitable for optoelectronic devices .

Data Contradictions: How to reconcile discrepancies in reported solubility properties?

Variations arise from polymerization methods (e.g., direct phosphorylation vs. low-temperature polycondensation). Mitigation strategies:

  • Standardize solvent systems : Use DMAc or NMP for consistent solubility testing.
  • Control molecular weight : Gel permeation chromatography (GPC) to monitor polydispersity .

Functionalization Strategies: How to modify aromatic rings without degrading amine groups?

  • Protecting groups : Use Boc (-NHBoc) or Fmoc to shield amines during halogenation or nitration.
  • Electrophilic aromatic substitution : Mild conditions (e.g., HNO₃/AcOH at 0°C) for selective nitration .

Biological Activity: What assays assess antioxidant potential?

  • DPPH radical scavenging : Measures H-donating capacity.
  • FRAP assay : Quantifies Fe³⁺ reduction.
  • In-silico docking : Predicts interactions with antioxidant enzymes (e.g., SOD, catalase) .

Polymer Optimization: How does monomer ratio affect polyamide properties?

  • 1:1 stoichiometry : Maximizes molecular weight (Mn ~20–30 kDa).
  • Excess diamine : Reduces cross-linking, improving solubility in polar aprotic solvents .

Computational Modeling: How does DFT aid in predicting reactivity?

  • Frontier molecular orbitals : HOMO-LUMO gaps predict electron-rich sites for functionalization.
  • Transition-state analysis : Identifies energy barriers in condensation reactions .

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